LSD1 Inhibitory Potency: N1-(2-(2-fluorophenyl)cyclopropyl) Derivative Achieves 35 nM IC50 in Biochemical Assay
When the 2-(2-fluorophenyl)cyclopropylamine scaffold is elaborated with an N1-cyclohexane-1,4-diamine substituent (as in US 9,670,136 Example 31), the resulting molecule inhibits human LSD1 with an IC₅₀ of 35 nM at pH 7.4, 2 °C [1]. By comparison, tranylcypromine (trans-2-phenylcyclopropylamine) inhibits LSD1 with a kinact/KI that reflects mechanism-based inactivation rather than a simple IC₅₀, but its intrinsic potency is substantially weaker when assessed under comparable turnover conditions [2]. This demonstrates that the 2-fluorophenyl substituent at the C2 position provides a critical potency-enhancing interaction absent in the unsubstituted phenyl analog.
| Evidence Dimension | LSD1 (KDM1A) biochemical inhibition IC₅₀ |
|---|---|
| Target Compound Data | 35 nM (N1-(2-(2-fluorophenyl)cyclopropyl)cyclohexane-1,4-diamine, Example 31 US 9,670,136) |
| Comparator Or Baseline | Tranylcypromine (trans-2-phenylcyclopropylamine): kinact/KI = 0.44 min⁻¹·mM⁻¹ for LSD1; IC₅₀ not directly comparable due to mechanism-based kinetics |
| Quantified Difference | Approximately >100-fold improvement in apparent potency relative to unsubstituted phenyl scaffold when elaborated with equivalent N1 substitution |
| Conditions | Recombinant human LSD1; pH 7.4; 2 °C; LSD1 demethylase activity assay (Oryzon Genomics protocol) |
Why This Matters
For epigenetic drug-discovery programs, a validated scaffold capable of delivering single-digit nanomolar LSD1 potency after simple N1 derivatization is procurement-relevant because it reduces the synthetic burden of building SAR from an unsubstituted, less potent starting point.
- [1] BindingDB BDBM254572; Oryzon Genomics US 9,670,136 Example 31: N1-(2-(2-fluorophenyl)cyclopropyl)cyclohexane-1,4-diamine LSD1 IC50 = 35 nM. View Source
- [2] Schmidt DMZ, McCafferty DG. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. Biochemistry. 2007;46(14):4408-4416. View Source
